molecular formula C17H18O4 B1253288 Sugiresinol CAS No. 2141-07-3

Sugiresinol

Cat. No. B1253288
CAS RN: 2141-07-3
M. Wt: 286.32 g/mol
InChI Key: JQRWWSPNQHLXDY-GVDBMIGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sugiresinol is a norlignan that is an isomer of agatharesinol in which the dihydroxypentene side chain is cyclised. It derives from an agatharesinol.

Scientific Research Applications

Biosynthesis in Cryptomeria Japonica

Sugiresinol, a norlignan, plays a crucial role in the biosynthesis pathways of Cryptomeria japonica (Japanese cedar, sugi). Research has focused on inducing the formation of sugiresinol in various environmental conditions, demonstrating its significant presence in the heartwood and sapwood of the tree. This has implications for understanding the tree's natural defense mechanisms and wood quality (Imai & Nomura, 2005; Nagasaki, Yasuda, & Imai, 2002).

Immunological Studies

Immunohistochemical techniques have been developed to study sugiresinol. Antibodies against sugiresinol were prepared to facilitate the study of its distribution and role in Japanese cedar. This aids in the detailed understanding of heartwood extractives and their biological significance (Nagasaki, Yasuda, & Imai, 2001).

Chemical Properties and Reactions

Sugiresinol's reaction under different treatments, such as with alkaline, has been investigated. These studies provide insights into the chemical properties of sugiresinol and other norlignans, which are important for understanding the coloration and potential applications of Japanese cedar heartwood (Takahashi & Mori, 2006).

Synthesis Approaches

Efforts have been made to synthesize sugiresinol and its derivatives. These synthetic methods are vital for further biochemical and pharmacological studies of sugiresinol, enabling researchers to explore its potential applications without relying solely on natural sources (Quan et al., 2007).

Genetic and Biotechnological Research

Sugiresinol is also a point of interest in genetic and biotechnological studies related to Cryptomeria japonica. Understanding its role in the tree's physiology and genetic makeup could be essential for developing new varieties with desirable traits, such as reduced pollen production to mitigate allergies (Maruyama et al., 2020; Tsuruta et al., 2021).

properties

CAS RN

2141-07-3

Product Name

Sugiresinol

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

(3S,4S,6R)-4,6-bis(4-hydroxyphenyl)oxan-3-ol

InChI

InChI=1S/C17H18O4/c18-13-5-1-11(2-6-13)15-9-17(21-10-16(15)20)12-3-7-14(19)8-4-12/h1-8,15-20H,9-10H2/t15-,16+,17+/m0/s1

InChI Key

JQRWWSPNQHLXDY-GVDBMIGSSA-N

Isomeric SMILES

C1[C@H]([C@@H](CO[C@H]1C2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O

SMILES

C1C(C(COC1C2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O

Canonical SMILES

C1C(C(COC1C2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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